(4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
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Overview
Description
(4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline ring, a triazolopyrazine moiety, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the triazolopyrazine moiety. The final step involves the incorporation of the trifluoromethyl group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products
The major products formed from these reactions include various quinoline derivatives, triazolopyrazine derivatives, and trifluoromethyl-substituted compounds, each with distinct chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, (4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and infectious diseases.
Medicine
In medicine, this compound is studied for its potential therapeutic effects. Its interactions with specific enzymes and receptors are of particular interest, as they may lead to the development of new drugs with improved efficacy and safety profiles.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. Its stability and reactivity make it suitable for various industrial applications, including the production of high-performance materials.
Mechanism of Action
The mechanism of action of (4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s quinoline and triazolopyrazine moieties allow it to bind to active sites on these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-hydroxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
- (6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
- (4-hydroxy-6-methoxyquinolin-3-yl)[5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone
Uniqueness
The uniqueness of (4-hydroxy-6-methoxyquinolin-3-yl)[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H14F3N5O3 |
---|---|
Molecular Weight |
393.32 g/mol |
IUPAC Name |
6-methoxy-3-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]-1H-quinolin-4-one |
InChI |
InChI=1S/C17H14F3N5O3/c1-28-9-2-3-12-10(6-9)14(26)11(7-21-12)15(27)24-4-5-25-13(8-24)22-23-16(25)17(18,19)20/h2-3,6-7H,4-5,8H2,1H3,(H,21,26) |
InChI Key |
DPEYQZFGLIHEQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCN4C(=NN=C4C(F)(F)F)C3 |
Origin of Product |
United States |
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